molecular formula C6H5F2N3O4 B2915381 methyl 1-(difluoromethyl)-4-nitro-1H-pyrazole-3-carboxylate CAS No. 1856041-44-5

methyl 1-(difluoromethyl)-4-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B2915381
CAS No.: 1856041-44-5
M. Wt: 221.12
InChI Key: UUJRQCMAGPQIMI-UHFFFAOYSA-N
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Description

Methyl 1-(difluoromethyl)-4-nitro-1H-pyrazole-3-carboxylate is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group, a nitro group, and a carboxylate ester

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(difluoromethyl)-4-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the carboxylate ester can produce various amides or esters .

Scientific Research Applications

Methyl 1-(difluoromethyl)-4-nitro-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(difluoromethyl)-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes or disrupt cellular processes in microorganisms, leading to their antimicrobial effects. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(difluoromethyl)-4-nitro-1H-pyrazole-3-carboxylate is unique due to the presence of both a nitro group and a difluoromethyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 1-(difluoromethyl)-4-nitropyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N3O4/c1-15-5(12)4-3(11(13)14)2-10(9-4)6(7)8/h2,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJRQCMAGPQIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1[N+](=O)[O-])C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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